molecular formula C12H10N4O2S B13369390 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369390
M. Wt: 274.30 g/mol
InChI Key: OHZZXBQYNDVJOV-UHFFFAOYSA-N
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Description

This compound is a triazolothiadiazole derivative characterized by a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl substituent at the 6-position of the triazolothiadiazole core. Its molecular formula is C₁₆H₁₂N₄O₃S (molar mass: 340.36 g/mol) .

Properties

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H10N4O2S/c1-2-9-10(18-4-3-17-9)5-8(1)6-11-15-16-7-13-14-12(16)19-11/h1-2,5,7H,3-4,6H2

InChI Key

OHZZXBQYNDVJOV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN4C=NN=C4S3

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole nucleus is generally synthesized by cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. A common method involves:

  • Reacting thiosemicarbazide with substituted benzoic acids or their acid chlorides under dehydrating conditions to form 2-amino-1,3,4-thiadiazoles.
  • Cyclization can be promoted by reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures (≥100°C).

Formation of the Fused 1,2,4-Triazolo[3,4-b]thiadiazole System

The fusion of the 1,2,4-triazole ring to the thiadiazole core is achieved by:

  • Condensation of the 2-amino-1,3,4-thiadiazole intermediate with hydrazine hydrate or substituted hydrazines to form hydrazino-thiadiazoles.
  • Subsequent cyclization with formic acid derivatives or aldehydes to close the triazole ring, often under reflux conditions.
  • This step may require acidic or basic catalysis depending on the substituents and reaction conditions.

Purification and Salt Formation

  • The final compound is often isolated as pharmaceutically acceptable salts (e.g., hydrobromide) to improve solubility and stability.
  • Purification is carried out by recrystallization or chromatographic techniques.

Representative Synthetic Scheme (Summary Table)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclization Thiosemicarbazide + substituted benzoic acid; POCl3, heat 2-Amino-1,3,4-thiadiazole derivative
2 Hydrazine condensation Hydrazine hydrate, reflux Hydrazino-thiadiazole intermediate
3 Cyclization to triazole ring Formic acid derivative or aldehyde, acidic/basic catalysis Fused 1,2,4-triazolo[3,4-b]thiadiazole core
4 Alkylation Benzodioxin-6-ylmethyl halide, K2CO3, DMF 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl) substituted compound
5 Salt formation Hydrobromic acid or other acid Pharmaceutically acceptable salt of the compound

Analytical Characterization and Yield Data

Supporting Literature and Research Findings

  • The preparation of related fused triazolo-thiadiazole derivatives with benzodioxin substituents has been reported in patent literature, emphasizing the medicinal chemistry interest in such scaffolds for pharmaceutical applications.
  • Reviews on 1,3,4-thiadiazole and 1,2,4-triazole systems highlight the importance of cyclization reactions involving thiosemicarbazides and hydrazines, which form the backbone of synthetic strategies for these heterocycles.
  • The benzodioxin moiety is typically introduced via alkylation or reductive amination, consistent with general synthetic organic chemistry principles for heterocyclic functionalization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen positions. Key reactions include:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C, 8hS-Methylated derivative72
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetylated analog68
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME, 80°CBiaryl-substituted derivatives55–65
  • Mechanistic Insight : Alkylation occurs preferentially at the sulfur atom due to its higher nucleophilicity compared to nitrogen in the thiadiazole ring .

Cycloaddition Reactions

The triazole moiety participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProduct StructureApplication
PhenylacetyleneCuI, DIPEA, DMF, 120°C, 12hTriazolo-triazole fused systemAnticancer screening
Nitrile oxidesMicrowave, 150°C, 20minIsoxazoline-linked hybridsAntimicrobial agents
  • Key Finding : Microwave-assisted reactions significantly improve yields (85–90%) compared to conventional heating (60–65%) .

Oxidation and Reduction

The benzodioxin group undergoes redox transformations:

ReactionReagentsOutcomeObserved Selectivity
Oxidation with KMnO₄H₂SO₄, H₂O, 0°CCleavage of benzodioxin to catechol>95% regioselectivity
Reduction with NaBH₄MeOH, RT, 2hPartial saturation of thiadiazole ring40% conversion
  • Note : Over-oxidation can degrade the thiadiazole ring, necessitating strict temperature control .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable side-chain diversification:

Coupling TypeCatalytic SystemSubstituents IntroducedBiological Activity
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amines at C-3 positionEnhanced cytotoxicity
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl groups at benzodioxin methylFluorescent probes
  • Case Study : Introduction of a 4-fluorophenylamine group via Buchwald-Hartwig coupling increased antiproliferative activity against Hep-G2 cells (IC₅₀ = 3.29 μM) .

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis targets the thiadiazole ring:

ConditionsProductsMechanistic Pathway
6M HCl, reflux, 6hTriazole-thiol and benzodioxin aldehydeAcid-catalyzed ring scission
NaOH (aq), 80°C, 3hAmidine derivativesBase-induced decyclization
  • Application : Hydrolysis products serve as intermediates for synthesizing Schiff bases with antimicrobial properties .

Photochemical Reactions

UV irradiation induces unique transformations:

Light SourceSolventMajor ProductQuantum Yield
254 nm UV-CAcetonitrileThiadiazole ring-expanded oxadiazole0.12
365 nm UV-AEthanolBenzodioxin dimerization product0.08
  • Significance : Photoproducts exhibit shifted fluorescence spectra, enabling applications in optoelectronics .

Comparative Reactivity with Analogues

A reactivity comparison with structurally related compounds highlights key differences:

CompoundReaction with CH₃IRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Target CompoundS-Methylation2.1 × 10⁻³45.2
Benzofuran analogN-Methylation1.4 × 10⁻³52.7
Pyridyl derivativeNo reaction

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and lipoxygenase by binding to their active sites.

    Receptor Binding: It can bind to certain receptors, modulating their activity and leading to various biological effects.

    Pathway Modulation: The compound can influence molecular pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The triazolothiadiazole scaffold is versatile, with modifications at the 3- and 6-positions dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Substituent Variations and Physicochemical Properties

Compound Name / ID Substituents (Position 3 / 6) Melting Point (°C) Yield (%) Molecular Formula Key Features
Target Compound 3-(4-chlorophenyl), 6-(benzodioxinylmethyl) N/A N/A C₁₆H₁₂ClN₄O₃S Benzodioxane enhances lipophilicity; potential CNS activity.
20a 3-(3,4-dimethoxyphenyl), 6-(N-methyl-pyrrolyl) 184 57 C₁₇H₁₆N₆O₂S Methoxy groups improve solubility; pyrrole enhances π-π interactions.
5a 3-(2-methylphenyl), 6-(adamantyl) N/A N/A C₂₀H₂₂N₄S Adamantyl increases rigidity and membrane permeability.
13 3-(quinazolinyl), 6-(3-bromophenyl) 131–132 N/A C₂₀H₁₂BrN₇S Bromophenyl enhances halogen bonding; quinazolinyl may confer kinase inhibition.
15 3-(quinazolinyl), 6-(methylthio) 229 N/A C₁₆H₁₁N₇S₂ Methylthio group improves metabolic stability.
3b 3-(5'-fluoro-2'-methoxybiphenyl), 6-(substituted) N/A 65–78* C₂₀H₁₄FN₃O₂S Fluorine and methoxy groups optimize antibacterial activity.

*Microwave synthesis yields higher than conventional methods .

Antimicrobial Activity
  • 3b (Fluorinated analog) : Exhibits significant antibacterial activity (MIC: 2–8 µg/mL against S. aureus) due to electron-withdrawing fluoro and methoxy groups .
  • 20a–d : Moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL), attributed to methoxyphenyl and pyrrolyl substituents.
  • Compound 5a–e (Adamantyl analogs) : Adamantyl groups enhance antiproliferative activity (IC₅₀: 8–12 µM) but show weaker antimicrobial effects.
Cytotoxic and Anti-inflammatory Activity
  • 13 : Cytotoxicity against HeLa cells (IC₅₀: 5.2 µM) linked to bromophenyl and quinazolinyl moieties.
  • 15 : Methylthio substitution reduces toxicity (IC₅₀: >50 µM) compared to brominated analogs.

Key Research Findings

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl, Br, F): Enhance bioactivity but may reduce solubility .
  • Lipophilic Groups (e.g., adamantyl, benzodioxane): Improve blood-brain barrier penetration but increase synthetic complexity .
  • Methoxy and Methylthio Groups : Balance solubility and metabolic stability .

Structure-Activity Relationships (SAR) :

  • Position 3 : Aromatic/heteroaryl groups (e.g., quinazolinyl, chlorophenyl) critical for target engagement (e.g., kinase inhibition) .
  • Position 6 : Bulky substituents (e.g., adamantyl, benzodioxane) modulate selectivity and toxicity .

Biological Activity

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that incorporates both triazole and thiadiazole moieties. These structural features are associated with a wide array of biological activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The compound's structure can be broken down into two significant parts:

  • Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Triazole Ring : Often associated with antifungal and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds containing the triazolo-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial : Studies have shown that derivatives of triazolo-thiadiazole demonstrate potent activity against various bacterial strains, including resistant strains. These compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
  • Antifungal : The antifungal activity is attributed to the inhibition of fungal cell membrane synthesis .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

  • Mechanism of Action : It is suggested that the compound inhibits DNA replication and RNA synthesis in cancer cells without affecting protein synthesis. This selective action makes it a promising candidate for cancer therapy .
  • In Vitro Studies : In studies involving various cancer cell lines (e.g., A-549 lung cancer cells), compounds with similar scaffolds showed significant antiproliferative effects with IC50 values in the low micromolar range .

Anti-inflammatory Activity

Compounds containing thiadiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazolo-thiadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of thiadiazole derivatives, one compound demonstrated an IC50 value of 3.24 μM against MCF-7 breast cancer cells. The study concluded that the presence of electron-withdrawing groups on the thiadiazole ring enhanced its cytotoxicity .

Data Table of Biological Activities

Activity Type Mechanism Example Compounds IC50/Effectiveness
AntimicrobialInhibition of cell wall synthesisTriazolo-thiadiazolesMIC < 10 µg/mL
AnticancerInhibition of DNA/RNA synthesisThiadiazole derivativesIC50 = 2.48 - 7.15 µM
Anti-inflammatoryInhibition of cytokinesVarious thiadiazolesSignificant reduction in IL-6
AntifungalDisruption of cell membrane integrityTriazolo-thiadiazolesMIC < 5 µg/mL

Q & A

How can researchers optimize the synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

Basic Question
Synthetic optimization requires careful selection of precursors and reaction conditions. For example, the condensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with substituted carboxylic acids in the presence of POCl₃ is critical, as POCl₃ activates the carbonyl group and enhances electrophilicity, facilitating cyclization . Reflux duration (e.g., 16 hours) and post-reaction neutralization with sodium bicarbonate are key steps to isolate the product. Purification via recrystallization using ethanol-dimethylformamide (1:1 v/v) improves yield and purity (49% reported) .

Advanced Research Question
Advanced optimization involves exploring alternative catalysts or microwave-assisted synthesis to reduce reaction time. Computational tools like density functional theory (DFT) can predict reaction pathways and transition states, enabling targeted modifications. For instance, ICReDD’s approach integrates quantum chemical calculations to narrow optimal conditions, reducing trial-and-error experimentation .

What spectroscopic and chromatographic methods are essential for characterizing this compound?

Basic Question
Core characterization techniques include:

  • ¹H NMR : To confirm proton environments, such as aromatic protons in the benzodioxin moiety and triazole-thiadiazole backbone .
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹ in thiadiazole rings) .
  • HPLC : Determines purity (>95% is typical for pharmacological studies) .

Advanced Research Question
Advanced structural elucidation employs single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯π or S⋯N contacts). For example, SC-XRD data (R factor = 0.029–0.048) validate planarity of the triazolothiadiazole ring system and spatial orientation of substituents . High-resolution mass spectrometry (HRMS) further confirms molecular formulae (e.g., C₁₇H₂₂N₄S with <0.005% error) .

How can researchers design biological activity assays for this compound?

Basic Question
Initial screening focuses on in vitro antifungal assays against Candida albicans or Aspergillus fumigatus. Use broth microdilution (CLSI M27/M38 protocols) to determine minimum inhibitory concentrations (MICs). Molecular docking against 14α-demethylase lanosterol (PDB: 3LD6) predicts binding affinity to the heme cofactor, a target for azole antifungals .

Advanced Research Question
Advanced studies employ time-kill kinetics and synergy assays (e.g., checkerboard method) to evaluate interactions with standard antifungals like fluconazole. In vivo models (e.g., murine candidiasis) assess pharmacokinetics and toxicity. Structure-activity relationship (SAR) studies systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to correlate electronic effects with activity .

What computational strategies enhance the study of this compound’s reactivity and bioactivity?

Advanced Research Question
Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states during synthesis (e.g., POCl₃-mediated cyclization) . For bioactivity, molecular dynamics (MD) simulations (50–100 ns trajectories) analyze protein-ligand stability, while free-energy perturbation (FEP) calculates binding ΔG. Machine learning models trained on triazolothiadiazole datasets predict novel derivatives with optimized LogP and ADMET profiles .

How do structural modifications influence biological activity?

Basic Question
Substituents on the benzodioxin and triazole rings modulate lipophilicity and target binding. For example:

  • Electron-withdrawing groups (e.g., -F, -NO₂) enhance antifungal activity by increasing electrophilicity .
  • Bulkier groups (e.g., adamantyl) improve membrane permeability but may reduce solubility .

Advanced Research Question
Crystallographic data reveal that planar triazolothiadiazole systems (dihedral angle <5° with aromatic rings) favor π-π stacking with enzyme active sites. Substituents at the 6-position (e.g., methylphenyl vs. trichloromethyl) alter steric hindrance, affecting binding to cytochrome P450 enzymes . Quantitative SAR (QSAR) models using Hammett constants (σ) and molar refractivity (MR) quantify these effects .

How should researchers address contradictory bioactivity data in triazolothiadiazole derivatives?

Advanced Research Question
Contradictions often arise from assay variability (e.g., fungal strain differences) or solubility limitations. Mitigation strategies:

  • Standardize protocols : Use identical inoculum sizes and media (RPMI-1640) across studies.
  • Solubility enhancement : Employ co-solvents (DMSO ≤1%) or nanoformulations.
  • Meta-analysis : Pool data from multiple studies (e.g., MICs from ) to identify consensus trends.

What are best practices for analyzing crystallographic packing interactions?

Advanced Research Question
SC-XRD analysis (e.g., CrysAlisPro software) identifies non-covalent interactions:

  • C–H⋯π interactions : Link molecules into chains (e.g., centroid distances 3.5–3.8 Å) .
  • S⋯N contacts : Short interactions (3.27–3.30 Å) stabilize crystal lattices .
    Visualization tools (Mercury 4.0) map Hirshfeld surfaces to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

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